5-bromo-N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrF3N2O2S2/c19-14-7-6-13(27-14)16(25)24(9-10-3-2-8-26-10)17-23-15-11(18(20,21)22)4-1-5-12(15)28-17/h1,4-7,10H,2-3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEGEQKXTYLZJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)C4=CC=C(S4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrF3N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-bromo-N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the current understanding of its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available thiazole derivatives. The presence of the trifluoromethyl group and the thiophene ring are significant for enhancing the compound's biological activity. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structural motifs have shown promise as antitumor agents. For instance, benzothiazole derivatives have been reported to inhibit cancer cell proliferation in various cell lines such as A431 and A549 .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which are critical for treating diseases characterized by chronic inflammation. Compounds with thiazole rings have been linked to reduced levels of pro-inflammatory cytokines like IL-6 and TNF-α .
The mechanisms underlying the biological activities of this compound are not fully elucidated but can be inferred from related studies:
- Cytotoxicity : The cytotoxic effects observed in similar thiazole compounds are often attributed to their ability to induce apoptosis in cancer cells. This is typically mediated through the activation of intrinsic apoptotic pathways, leading to cell cycle arrest and increased rates of apoptosis .
- Molecular Interactions : Structure-activity relationship (SAR) studies indicate that the presence of specific functional groups (e.g., trifluoromethyl and bromine) enhances interactions with target proteins involved in cell proliferation and survival .
Case Studies
Recent studies have highlighted the potential of thiazole derivatives in cancer treatment:
- Study 1 : A series of thiazole-based compounds were synthesized and tested against various cancer cell lines. One notable compound showed an IC50 value lower than standard chemotherapeutics like doxorubicin, indicating superior efficacy .
- Study 2 : Another investigation focused on a related benzothiazole compound that demonstrated significant inhibition of cancer cell migration and proliferation at micromolar concentrations. The study utilized Western blot analysis to confirm the modulation of key signaling pathways involved in cell survival .
Data Tables
| Compound Name | Structure | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound B7 | Benzothiazole | 1.98 ± 1.22 | Antitumor |
| Compound 13 | Thiazole | <10 | Antitumor |
| Compound 16 | Thiazole | >1000 | Non-cytotoxic |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations: Thiophene vs. Furan
- 5-Bromo-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide () Structural difference: Replaces the thiophene core with a furan ring. Impact: Furan’s lower aromaticity reduces electron density, altering reactivity in cross-coupling reactions. The absence of sulfur may decrease intermolecular interactions (e.g., π-stacking) compared to thiophene derivatives. Synthesis: Prepared via amidation of 5-bromofuran-2-carboxylic acid with 2-amino-4-methylthiazole, yielding a structurally simpler analog .
Substituent Effects on Benzothiazole/Thiazole Rings
- N-(4-Phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide () Structural difference: Uses a cyclopropanecarboxamide group and a trifluoromethoxybenzoyl-substituted thiazole. Impact: The trifluoromethoxy group enhances metabolic resistance compared to the trifluoromethyl group in the target compound. Synthesis: Lower yield (23%) due to steric challenges in coupling benzo[d][1,3]dioxol-5-yl-cyclopropanecarboxylic acid with a substituted thiazole amine .
- 5-Ethyl-4-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide () Structural difference: Lacks bromine and features ethyl/methyl groups on the thiophene ring.
Bromination Patterns and Reactivity
- 4-Bromo-N,N-diphenyl-2-methylbenzo[b]thiophen-5-amine ()
- Structural difference : Bromine is positioned on a benzo[b]thiophene core with diphenylamine substituents.
- Impact : Bromination at the 4-position (vs. 5-position in the target compound) directs electrophilic substitution differently. High-yield bromination (97.3%) using NBS in acetic acid/CHCl3 highlights the influence of electron-donating groups (e.g., diphenylamine) on regioselectivity .
Suzuki-Miyaura Cross-Coupling ()
The target compound’s brominated thiophene core is amenable to palladium-catalyzed cross-coupling, similar to 5-bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide derivatives. Yields for such reactions range from 35–84%, depending on the boronic acid partner and catalyst efficiency (e.g., Pd(PPh₃)₄) .
Amidation Strategies ()
Carboxamide formation via coupling acids with amines (e.g., using TiCl₄/pyridine or EDCl/HOBt) is a common approach. IR spectroscopy (C=O at 1663–1682 cm⁻¹, NH at 3150–3319 cm⁻¹) confirms successful amidation in analogous compounds .
Data Table: Key Comparative Parameters
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound contains a brominated thiophene core, a tetrahydrofuran (THF)-linked methyl group, and a 4-(trifluoromethyl)benzo[d]thiazole moiety. The bromine atom enhances electrophilic substitution reactivity, while the trifluoromethyl group increases electron-withdrawing effects, stabilizing intermediates in coupling reactions. The THF moiety introduces stereochemical complexity, requiring chiral analysis (e.g., chiral HPLC) during synthesis .
Q. What spectroscopic methods are critical for characterizing this compound?
- NMR (¹H/¹³C): Assigns proton environments (e.g., THF methylene protons at δ 3.5–4.0 ppm, aromatic thiophene protons at δ 7.0–7.5 ppm) and confirms regiochemistry.
- IR: Identifies carbonyl stretches (~1650–1700 cm⁻¹) and C-Br vibrations (~550–600 cm⁻¹).
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ expected at ~530–550 Da) and isotopic patterns from bromine .
Q. What are standard synthetic routes for this compound?
Synthesis typically involves:
- Step 1: Bromination of thiophene-2-carboxamide using N-bromosuccinimide (NBS) in DMF at 0–5°C.
- Step 2: Coupling the THF-methylamine group via a Buchwald-Hartwig amination or Ullmann reaction with CuI catalysis.
- Step 3: Introducing the benzo[d]thiazole moiety via Suzuki-Miyaura cross-coupling with a trifluoromethyl-substituted boronic ester .
Advanced Research Questions
Q. How can conflicting NMR data for stereoisomers be resolved during synthesis?
Contradictions in NOESY or COSY spectra may arise from the THF moiety’s conformational flexibility. Use variable-temperature NMR (VT-NMR) to freeze rotameric states or employ density functional theory (DFT) calculations to predict coupling constants. Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. What strategies optimize yield in the final coupling step with the trifluoromethylbenzo[d]thiazole group?
- Solvent selection: Use toluene/DMF (4:1) to balance solubility and reactivity.
- Catalyst system: Pd(OAc)₂ with XPhos ligand improves turnover in Suzuki couplings.
- Temperature: 80–100°C for 12–24 hours maximizes cross-coupling efficiency while minimizing decomposition of the bromothiophene intermediate .
Q. How does the trifluoromethyl group impact biological activity in enzyme inhibition assays?
The CF₃ group enhances binding to hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites). In dose-response assays , compare IC₅₀ values of the CF₃ analog vs. non-fluorinated analogs. Use molecular docking (e.g., AutoDock Vina) to map interactions with residues like Phe or Leu in target proteins .
Q. What computational methods predict metabolic stability of this compound?
- ADMET predictions: Use SwissADME or ADMETLab to estimate cytochrome P450 metabolism.
- Metabolic hotspots: Identify vulnerable sites (e.g., THF methylene) via MetaSite software.
- In vitro validation: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across similar compounds?
If one study reports potent kinase inhibition while another shows no activity:
- Assay conditions: Compare buffer pH, ATP concentrations, and incubation times.
- Structural analogs: Test minor variants (e.g., replacing THF with tetrahydropyran) to isolate critical pharmacophores.
- Orthogonal assays: Validate via thermal shift assays (TSA) or surface plasmon resonance (SPR) to confirm direct binding .
Methodological Tables
Q. Table 1: Key Synthetic Intermediates and Conditions
| Step | Reagent/Catalyst | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Bromination | NBS, AIBN | DMF | 0–5°C | 75–85 | |
| THF-Methyl Coupling | CuI, DMEDA | DMSO | 110°C | 60–70 | |
| Suzuki Coupling | Pd(OAc)₂, XPhos | Toluene/DMF | 80°C | 50–65 |
Q. Table 2: Biological Activity Comparison
| Compound Variant | Target Enzyme (IC₅₀, nM) | Metabolic Stability (t₁/₂, min) | Reference |
|---|---|---|---|
| CF₃-Benzo[d]thiazole | 12 ± 2 | 45 ± 5 | |
| Non-fluorinated analog | 120 ± 15 | 20 ± 3 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
